molecular formula C13H16Cl2N2O3S B2403606 2-Chloro-4-(3-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride CAS No. 728864-75-3

2-Chloro-4-(3-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

Cat. No.: B2403606
CAS No.: 728864-75-3
M. Wt: 351.24
InChI Key: ZDBFXTIRDMNUTC-UHFFFAOYSA-N
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Description

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is a chemical compound with a complex structure It is primarily used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 3-methylpiperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an organic solvent like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity. The pathways involved in its mechanism of action are often related to its ability to modify protein structures and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonamide
  • 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonic acid
  • 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonate esters

Uniqueness

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to its analogs, this compound exhibits higher reactivity in substitution reactions and greater stability under various conditions .

Properties

IUPAC Name

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-12(11(14)7-10)21(15,19)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBFXTIRDMNUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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